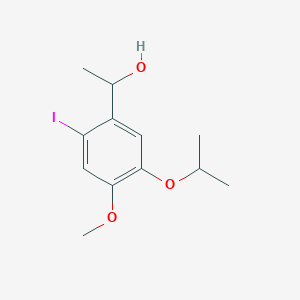![molecular formula C12H16O2Si B8474754 4-[(trimethylsilyl)oxy]-2H-1-benzopyran CAS No. 55454-07-4](/img/structure/B8474754.png)
4-[(trimethylsilyl)oxy]-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(trimethylsilyl)oxy]-2H-1-benzopyran: is a chemical compound that belongs to the class of organosilicon compounds It features a silane group bonded to a benzopyran moiety, which is a fused ring system consisting of a benzene ring and a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(trimethylsilyl)oxy]-2H-1-benzopyran typically involves the reaction of a benzopyran derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of benzopyran derivatives using trimethylsilane in the presence of a catalyst. The reaction conditions often include the use of a solvent such as toluene and a catalyst like platinum or rhodium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient production. The choice of catalyst and reaction conditions is critical to achieving the desired product quality and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-[(trimethylsilyl)oxy]-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds with different functional groups .
Aplicaciones Científicas De Investigación
4-[(trimethylsilyl)oxy]-2H-1-benzopyran has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-[(trimethylsilyl)oxy]-2H-1-benzopyran involves its interaction with various molecular targets. The benzopyran moiety can interact with biological molecules, potentially affecting cellular pathways and processes. The silane group can undergo hydrolysis to form silanols, which may further interact with biological systems. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparación Con Compuestos Similares
Similar Compounds
Silane, (2H-1-benzothiopyran-4-yloxy)trimethyl-: This compound is similar in structure but contains a sulfur atom in place of the oxygen atom in the benzopyran ring.
Silane, (2H-1-benzofuran-4-yloxy)trimethyl-: This compound features a furan ring instead of a pyran ring, leading to different chemical properties and reactivity.
Uniqueness
4-[(trimethylsilyl)oxy]-2H-1-benzopyran is unique due to its specific combination of a benzopyran ring and a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
55454-07-4 |
|---|---|
Fórmula molecular |
C12H16O2Si |
Peso molecular |
220.34 g/mol |
Nombre IUPAC |
2H-chromen-4-yloxy(trimethyl)silane |
InChI |
InChI=1S/C12H16O2Si/c1-15(2,3)14-12-8-9-13-11-7-5-4-6-10(11)12/h4-8H,9H2,1-3H3 |
Clave InChI |
SVMOTHDDWZLFSL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CCOC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


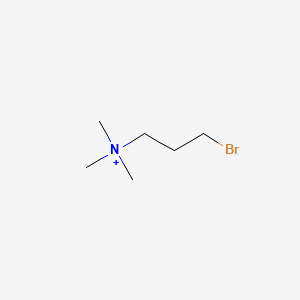
![6-Sulfanylidene-5,6-dihydrotetrazolo[1,5-b]pyridazine-8-carboxylic acid](/img/structure/B8474681.png)
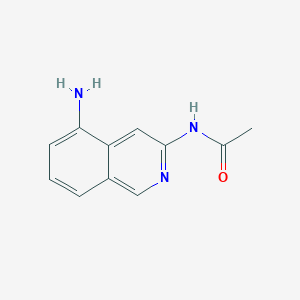
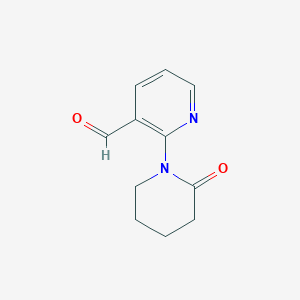
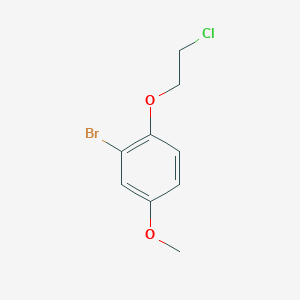
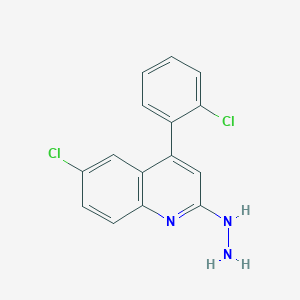
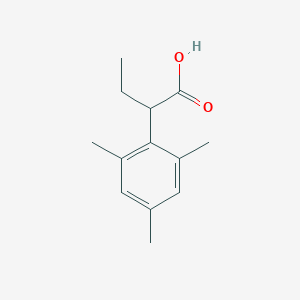
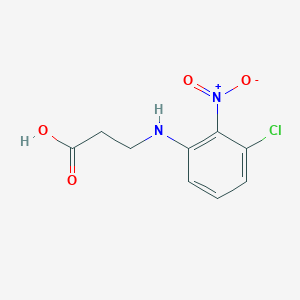
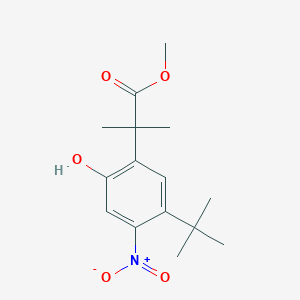
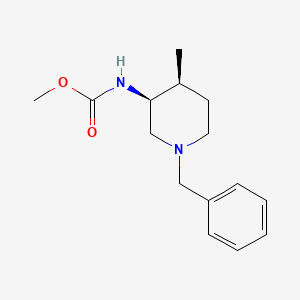

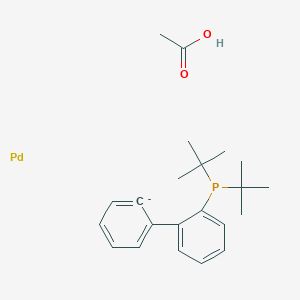
![2-(4-Fluoro-2-methylphenyl)-6-methoxybenzo[b]thiophene](/img/structure/B8474768.png)
